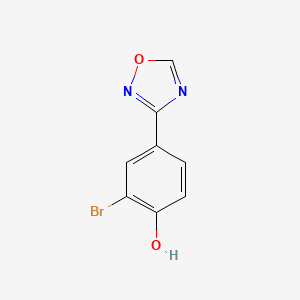

2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2O2 |

|---|---|

Molecular Weight |

241.04 g/mol |

IUPAC Name |

2-bromo-4-(1,2,4-oxadiazol-3-yl)phenol |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-3-5(1-2-7(6)12)8-10-4-13-11-8/h1-4,12H |

InChI Key |

ZRWYJXLIHYMOMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NOC=N2)Br)O |

Origin of Product |

United States |

Synthetic Strategies for 2 Bromo 4 1,2,4 Oxadiazol 3 Yl Phenol and Analogues

Derivatization Approaches for Structural Diversification

Chemical Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol is a key site for introducing chemical diversity, primarily through etherification reactions. O-alkylation can be employed to append a variety of side chains, which can influence the compound's physicochemical properties such as lipophilicity and hydrogen bonding capacity.

A general approach to achieve O-alkylation involves the reaction of the phenol (B47542) with an alkylating agent in the presence of a base. google.comchemspider.com The phenolic proton is first abstracted by a suitable base, such as potassium carbonate or sodium hydride, to form a phenoxide ion. This nucleophilic phenoxide then reacts with an electrophilic alkylating agent, typically an alkyl halide or sulfonate, to form the corresponding ether. google.comnih.gov

For instance, the reaction of the parent phenol with various bromoalkanes in a solvent like acetonitrile (B52724) or dimethylformamide (DMF) can yield a range of alkoxy derivatives. chemspider.com The choice of the alkylating agent allows for the introduction of simple alkyl chains, as well as more complex moieties containing additional functional groups.

Table 1: Representative Analogues with Modifications at the Phenolic Hydroxyl Group

| Compound ID | R Group (Attached to Phenolic Oxygen) | Alkylating Agent |

| 1a | -CH₃ | Methyl iodide |

| 1b | -CH₂CH₃ | Ethyl bromide |

| 1c | -CH₂CH₂OCH₃ | 2-Bromoethyl methyl ether nih.gov |

| 1d | -CH₂C₆H₅ | Benzyl bromide |

Substituent Variation on the Oxadiazole Ring

The 1,2,4-oxadiazole (B8745197) ring itself offers another point for structural variation. In the common synthetic route, the substituent at the 5-position of the 1,2,4-oxadiazole ring is derived from the carboxylic acid component used in the cyclization reaction. By employing a diverse range of carboxylic acids, a wide array of substituents can be introduced at this position.

The formation of the 1,2,4-oxadiazole ring can be efficiently achieved through a one-pot coupling, cyclization, and dehydration process. nih.gov This typically involves reacting an amidoxime (B1450833) with a carboxylic acid in the presence of a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) and a dehydrating agent. The amidoxime itself would be prepared from the corresponding nitrile. In the context of synthesizing analogues of this compound, the 3-bromo-4-hydroxybenzonitrile (B56826) would be converted to its amidoxime. This amidoxime can then be reacted with various carboxylic acids to introduce different R' groups at the 5-position of the oxadiazole ring.

Table 2: Representative Analogues with Substituent Variation on the Oxadiazole Ring

| Compound ID | R' Group (at C5 of Oxadiazole) | Carboxylic Acid Reagent |

| 2a | -H | Formic acid |

| 2b | -CH₃ | Acetic acid |

| 2c | -C₆H₅ | Benzoic acid nih.gov |

| 2d | -Cyclopropyl | Cyclopropanecarboxylic acid |

Introduction of Diverse Moieties onto the Bromophenol Core

Further diversification of the lead structure can be achieved by introducing various functional groups onto the bromophenol core itself, beyond the existing bromo and hydroxyl substituents. These modifications can be made either to the starting materials before the oxadiazole ring formation or to the final heterocyclic product.

For example, additional substituents can be introduced onto the benzene (B151609) ring of the bromophenol starting material. It is also possible to perform reactions on the bromophenol core of the final product. For instance, the bromine atom could potentially be a site for cross-coupling reactions, although this can be challenging in the presence of other reactive groups. A more direct approach is the Mannich reaction, which can introduce aminomethyl groups onto the phenolic ring. For example, reacting a 4-bromophenol (B116583) with formaldehyde (B43269) and a secondary amine, such as thiomorpholine (B91149), can yield a substituted phenol with an aminomethyl group ortho to the hydroxyl group. mdpi.com This type of modification can introduce basic centers into the molecule, which can have a significant impact on its biological activity and pharmacokinetic properties.

Table 3: Representative Analogues with Diverse Moieties on the Bromophenol Core

| Compound ID | Modification on Bromophenol Core | Synthetic Approach |

| 3a | -CH₂(thiomorpholin-4-yl) at C6 | Mannich reaction with 4-bromophenol, formaldehyde, and thiomorpholine mdpi.com |

| 3b | Additional -OCH₃ at C5 | Start with 2-bromo-4,5-dimethoxyphenol (B600158) mdpi.com |

| 3c | -CH₂(2,5-dimethoxybenzyl) at C6 | Alkylation of a bromophenol derivative mdpi.com |

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 1,2,4 Oxadiazol 3 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

¹H NMR Chemical Shift Assignments and Conformational Insights

The proton NMR (¹H NMR) spectrum of 2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol would be expected to display distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the phenol (B47542) ring would likely appear as multiplets or distinct doublets and doublet of doublets, depending on their coupling with adjacent protons. The chemical shifts of these protons would be influenced by the electronic effects of the bromo, hydroxyl, and oxadiazolyl substituents. The proton of the hydroxyl group would typically appear as a broad singlet, and its chemical shift could vary with solvent and concentration. The single proton on the 1,2,4-oxadiazole (B8745197) ring would resonate in the aromatic region, likely at a downfield position due to the electron-withdrawing nature of the heterocyclic ring.

A hypothetical data table for the ¹H NMR spectrum is presented below to illustrate the expected format.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | bs | ||

| Ar-H | d | ||

| Ar-H | dd | ||

| Ar-H | d | ||

| Oxadiazole-H | s | ||

| This table is for illustrative purposes only, as experimental data is not available. |

¹³C NMR Spectroscopic Elucidation of Carbon Framework

The carbon-13 NMR (¹³C NMR) spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would give a distinct signal. The carbon atoms of the phenol ring would resonate in the aromatic region (typically 110-160 ppm). The carbon attached to the electron-withdrawing bromine atom and the oxygen of the hydroxyl group would have their chemical shifts significantly affected. The carbon atoms of the 1,2,4-oxadiazole ring would also have characteristic chemical shifts, generally in the downfield region of the spectrum.

A hypothetical data table for the ¹³C NMR spectrum is presented below to illustrate the expected format.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-Br | |

| C-OH | |

| Ar-C | |

| Ar-C | |

| Ar-C | |

| C-oxadiazole | |

| C=N (oxadiazole) | |

| C-O (oxadiazole) | |

| This table is for illustrative purposes only, as experimental data is not available. |

Vibrational Spectroscopic Characterization

Vibrational spectroscopy provides insights into the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The Fourier Transform Infrared (FT-IR) spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. nih.govresearchgate.netnist.govthermofisher.com A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations would likely appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol would be expected around 1200-1260 cm⁻¹. The characteristic vibrations of the 1,2,4-oxadiazole ring, including C=N and N-O stretching, would likely appear in the 1500-1650 cm⁻¹ and 900-1300 cm⁻¹ regions, respectively. The C-Br stretching vibration would be found at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

A hypothetical data table for the FT-IR spectrum is presented below to illustrate the expected format.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3200-3600 (broad) | O-H stretch (phenolic) |

| 3000-3100 | Aromatic C-H stretch |

| 1500-1650 | C=N stretch (oxadiazole) |

| 1450-1600 | Aromatic C=C stretch |

| 1200-1260 | C-O stretch (phenol) |

| 900-1300 | N-O stretch (oxadiazole) |

| 500-600 | C-Br stretch |

| This table is for illustrative purposes only, as experimental data is not available. |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy would provide complementary information to the FT-IR spectrum. nih.gov While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations, particularly the symmetric ring breathing modes, would be expected to show strong signals. The vibrations of the 1,2,4-oxadiazole ring and the C-Br stretch would also be observable in the Raman spectrum. Comparing the FT-IR and Raman spectra can help in assigning vibrational modes based on their infrared and Raman activities.

Mass Spectrometric Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. For this compound, the molecular formula is C₈H₅BrN₂O₂. The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This isotopic distribution will result in a characteristic M+ and M+2 pattern for the molecular ion and any bromine-containing fragments, with the two peaks having almost identical intensities.

The expected fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. The molecular ion peak would be observed, and its fragmentation is anticipated to involve the cleavage of the relatively weak bonds within the molecule.

A plausible fragmentation pathway involves the characteristic cleavage of the 1,2,4-oxadiazole ring. researchgate.net This can occur through the rupture of the N2-O1 and C3-C4 bonds, leading to the formation of distinct fragment ions. Another likely fragmentation is the loss of the bromine atom, which would result in a significant ion at [M-Br]⁺. Further fragmentation of the bromophenol ring could occur, including the loss of CO, a common fragmentation for phenols.

The fragmentation of the oxadiazole ring itself is a well-studied process. researchgate.netresearchgate.netelectronicsandbooks.com It can undergo ring-opening and subsequent fragmentation to yield nitrile and other small neutral molecules. The specific fragmentation pattern would provide valuable information for confirming the connectivity of the atoms within the this compound molecule.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. nih.gov Although a crystal structure for this compound has not been reported, we can predict its solid-state architecture by examining the crystal structures of analogous compounds, such as other substituted bromophenols and molecules containing oxadiazole rings. uzh.chresearchgate.netnih.gov

Crystal Structure Determination and Unit Cell Parameters

To determine the crystal structure, single crystals of this compound would need to be grown. The crystallographic data would then be collected using a diffractometer. Based on the structures of similar aromatic compounds, it is likely that this compound would crystallize in one of the common space groups for organic molecules, such as P2₁/c (monoclinic) or P-1 (triclinic). nih.govmdpi.com The unit cell parameters (a, b, c, α, β, γ) would define the dimensions and angles of the repeating unit of the crystal lattice.

Intermolecular Interactions and Packing Arrangements

The solid-state packing of this compound will be governed by a variety of intermolecular interactions. The phenolic hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. This will likely lead to the formation of hydrogen-bonded chains or networks, which are common features in the crystal structures of phenols. nih.gov

The bromine atom can participate in halogen bonding, an interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site, such as an oxygen or nitrogen atom of a neighboring molecule. The nitrogen atoms of the 1,2,4-oxadiazole ring are potential halogen bond acceptors. nih.gov

Intramolecular Hydrogen Bonding and Conformational Analysis

An important structural feature to consider is the possibility of intramolecular hydrogen bonding. An intramolecular hydrogen bond could form between the phenolic hydroxyl group and one of the nitrogen atoms of the 1,2,4-oxadiazole ring. The formation of such a bond would depend on the rotational conformation of the oxadiazole ring relative to the phenol ring.

Computational and Theoretical Investigations of 2 Bromo 4 1,2,4 Oxadiazol 3 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons and nuclei within a molecule, providing a foundational understanding of its structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and electronic structure of 2-bromo-4-(1,2,4-oxadiazol-3-yl)phenol. By employing functionals such as B3LYP with basis sets like 6-311++G(d,p), researchers can calculate the lowest energy conformation of the molecule. These calculations yield precise information on bond lengths, bond angles, and dihedral angles. For instance, the dihedral angle between the phenyl ring and the 1,2,4-oxadiazole (B8745197) ring is a key parameter, as a higher degree of planarity can enhance π-conjugation, which in turn influences the molecule's electronic properties and its ability to participate in π-stacking interactions within biological targets.

Frontier Molecular Orbital (FMO) analysis is critical for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular reactivity; a smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is typically localized on the electron-rich phenol (B47542) ring, making it the primary site for electrophilic attack. Conversely, the LUMO is often distributed over the electron-deficient 1,2,4-oxadiazole ring, indicating its susceptibility to nucleophilic attack. From the HOMO and LUMO energies, various chemical reactivity descriptors can be derived, providing a quantitative framework for assessing the molecule's behavior in chemical reactions.

Table 1: Calculated Frontier Molecular Orbital Energies and Chemical Reactivity Descriptors

| Parameter | Definition | Typical Calculated Value Range |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 to -7.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 to -2.3 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.6 to 5.2 eV |

| Ionization Potential (I) | I ≈ -EHOMO | 6.8 to 7.2 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 1.9 to 2.3 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.35 to 4.75 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.3 to 2.6 eV |

| Chemical Softness (S) | S = 1 / (2η) | 0.19 to 0.22 eV⁻¹ |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 3.5 to 4.5 eV |

Note: The values presented are representative ranges from DFT calculations and can vary based on the specific functional and basis set employed.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule. This is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In the MEP map of this compound, the most negative potential (typically colored red) is concentrated around the oxygen atom of the phenol and the nitrogen atoms of the oxadiazole ring, indicating these are prime sites for electrophilic interactions and hydrogen bond acceptance. The most positive potential (colored blue) is usually found around the phenolic hydrogen, highlighting its role as a hydrogen bond donor. These electrostatic features are fundamental in governing the non-covalent interactions, such as hydrogen bonding, that are crucial for the molecule's binding to biological macromolecules.

Quantum chemical calculations can accurately predict the spectroscopic signatures of this compound, which can be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values aid in the unambiguous assignment of the experimental NMR spectra.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretches, bends, and torsions. For example, the characteristic stretching frequencies of the O-H group, the C=N of the oxadiazole ring, and the C-Br bond can be identified.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is utilized to predict the electronic absorption spectra. This method calculates the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensities of the absorption bands. These electronic transitions, typically π → π* and n → π*, are characteristic of the molecule's chromophores.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value/Region |

|---|---|---|

| ¹H NMR | Phenolic OH Chemical Shift (δ) | ~9.0 - 10.0 ppm |

| ¹³C NMR | C-Br Chemical Shift (δ) | ~115 - 125 ppm |

| IR Spectroscopy | O-H Stretching Frequency (ν) | ~3200 - 3400 cm⁻¹ |

| IR Spectroscopy | C=N Stretching Frequency (ν) | ~1600 - 1650 cm⁻¹ |

| UV-Vis Spectroscopy | Wavelength of Max Absorption (λmax) | ~290 - 330 nm |

Note: These values are representative and subject to variation based on the computational method and simulated solvent environment.

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational tools for investigating how a small molecule like this compound interacts with a biological target.

Molecular docking simulations are performed to predict the binding conformation and affinity of this compound within the active site of a protein. These studies have revealed that the compound can form a variety of stabilizing interactions:

Hydrogen Bonding: The phenolic hydroxyl group frequently acts as a hydrogen bond donor to acidic or polar residues like aspartate, glutamate, or serine. The nitrogen atoms of the oxadiazole ring can serve as hydrogen bond acceptors.

Halogen Bonding: The bromine atom is capable of forming halogen bonds with electron-rich atoms, such as the backbone carbonyl oxygen of amino acid residues.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The phenyl ring also contributes to binding through hydrophobic interactions with nonpolar residues in the binding pocket.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Aspartate |

| Glutamate |

Analysis of Binding Affinities and Interaction Modes

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a larger molecule like a protein receptor. This method is instrumental in drug discovery for estimating the binding affinity and understanding the interaction modes between a ligand and its target.

In hypothetical molecular docking studies, this compound would be docked into the active site of a selected protein target. The binding affinity, often expressed as a binding energy (in kcal/mol), quantifies the strength of the interaction. A lower binding energy generally indicates a more stable and potent ligand-protein complex. For instance, studies on various bromophenol derivatives have shown significant binding energies when interacting with enzymes like protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase. mdpi.com Similarly, 1,2,4-oxadiazole derivatives have been evaluated as inhibitors of enzymes such as sortase A. nih.gov

The interaction modes are analyzed by examining the non-covalent interactions formed between the ligand and the amino acid residues of the protein. For this compound, these interactions would likely include:

Hydrogen Bonds: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor. The nitrogen and oxygen atoms within the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors.

Halogen Bonds: The bromine atom can participate in halogen bonding, an interaction that is gaining recognition for its importance in molecular recognition and drug design.

Pi-Pi Stacking and Pi-Alkyl Interactions: The aromatic phenol and oxadiazole rings can engage in pi-pi stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or pi-alkyl interactions with aliphatic residues in the binding pocket.

Hydrophobic Interactions: The bromo-substituted phenyl ring contributes to the molecule's hydrophobicity, promoting interactions with nonpolar regions of the protein.

An illustrative data table of hypothetical binding affinities and key interactions for this compound with a model protein target is presented below. The data is representative of values found for structurally similar compounds.

| Target Protein (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Protein Tyrosine Phosphatase 1B | -8.5 | Arg221, Cys215 | Hydrogen Bond, Halogen Bond |

| Alpha-Glucosidase | -7.9 | Asp307, Gln353 | Hydrogen Bond, Pi-Pi Stacking |

| Sortase A | -9.2 | Gly192, Trp194 | Hydrogen Bond, Hydrophobic Interaction |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would provide critical information about its conformational stability and dynamic behavior, both in isolation and when complexed with a biological target.

An MD simulation would typically be run for a significant period (nanoseconds to microseconds) to observe the compound's flexibility and preferred conformations. The simulation would track the trajectory of each atom, allowing for the analysis of various parameters, including:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD value suggests that the molecule has reached a stable conformation.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuations of individual atoms or residues. This can highlight flexible regions of the molecule, such as the bond connecting the phenol and oxadiazole rings.

Radius of Gyration (Rg): Rg provides an indication of the molecule's compactness. Changes in Rg can signify conformational changes.

Solvent Accessible Surface Area (SASA): SASA calculations help to understand the molecule's interaction with the solvent environment.

In the context of a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. A stable complex would maintain the key interactions observed in the initial docked structure throughout the simulation. For instance, a study on the solvation dynamics of 1-phenylpyrrole, a compound with a rotatable bond between two rings, utilized MD simulations to understand its intramolecular charge transfer. rsc.org

A representative table summarizing potential findings from a hypothetical MD simulation of this compound is shown below.

| Simulation Parameter | Hypothetical Value/Observation | Interpretation |

| RMSD of the ligand | 0.5 Å | The compound maintains a stable conformation. |

| RMSF of the bridging bond | 1.2 Å | The bond between the phenol and oxadiazole rings exhibits some flexibility. |

| Rg of the ligand-protein complex | 15.3 ± 0.2 Å | The complex remains compact and stable. |

| Key Hydrogen Bonds | Maintained > 90% of simulation time | The crucial hydrogen bonds for binding are stable. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) Modeling based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (SRR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity, respectively. These models are built using theoretical descriptors calculated from the molecular structure.

For a series of compounds including this compound, a QSAR study would involve calculating a wide range of molecular descriptors, which can be categorized as:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Geometrical Descriptors: 3D properties like molecular surface area and volume.

Quantum Chemical Descriptors: Electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges.

These descriptors would then be correlated with an experimentally determined activity (e.g., IC50 values) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds. Several studies have successfully applied 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to series of 1,2,4-oxadiazole derivatives to guide the design of new potent molecules. conicet.gov.arresearchgate.net

An SRR model would similarly correlate theoretical descriptors with reactivity parameters, such as reaction rates or equilibrium constants. For instance, the electronic properties derived from quantum chemical calculations could be used to predict the susceptibility of the phenol group to oxidation or the reactivity of the oxadiazole ring.

A hypothetical table of theoretical descriptors that could be used in a QSAR/SRR model for this compound is provided below.

| Descriptor Type | Descriptor Name | Hypothetical Value | Potential Significance |

| Constitutional | Molecular Weight | 257.05 g/mol | Size of the molecule. |

| Topological | Wiener Index | 125 | Molecular branching. |

| Geometrical | Molecular Surface Area | 210 Ų | Interaction potential with other molecules. |

| Quantum Chemical | HOMO Energy | -6.8 eV | Electron-donating ability. |

| Quantum Chemical | LUMO Energy | -1.5 eV | Electron-accepting ability. |

| Quantum Chemical | Dipole Moment | 3.2 D | Polarity and solubility. |

Mechanistic Insights into Molecular Interactions Involving 2 Bromo 4 1,2,4 Oxadiazol 3 Yl Phenol

Investigation of Biochemical Target Modulation

The structural arrangement of 2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol suggests its potential to modulate various biochemical targets, including enzymes and receptors, which are critical in numerous pathological conditions.

The 1,2,4-oxadiazole (B8745197) scaffold is a versatile structural motif that has been extensively studied for its enzyme-inhibiting capabilities. nih.govnih.gov While direct kinetic studies on this compound are not widely published, research on analogous compounds provides significant insights into its probable mechanisms of action. Derivatives of 1,2,4-oxadiazole have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. nih.gov For instance, a series of novel 1,2,4-oxadiazole-based derivatives showed excellent AChE inhibition with IC₅₀ values ranging from 0.0158 to 0.121 μM. nih.gov The inhibitory potency of these molecules is often attributed to specific substitutions on the heterocyclic and aromatic rings, which influence binding within the enzyme's active site. nih.govnih.gov

The unique structure of the 1,3,4-oxadiazole (B1194373) ring, a related isomer, allows its derivatives to bind with various enzymes through diverse weak interactions. researchgate.net The presence of electronegative groups, such as halogens, on the phenyl ring of oxadiazole derivatives has been reported to enhance biological activity. nih.gov For example, 1,3,4-oxadiazole compounds with electronegative groups like -Cl and -F have shown significant potency. nih.gov This suggests that the bromine atom in this compound could play a crucial role in its enzyme-inhibiting potential.

Furthermore, some oxadiazole derivatives have been investigated as inhibitors of monoamine oxidase-B (MAO-B), another key enzyme in neurodegenerative disorders. nih.gov Specific 1,2,4-oxadiazole derivatives were found to be 3.55 times more potent than the reference drug biperiden. nih.gov The inhibitory mechanism often involves specific interactions between the oxadiazole core and amino acid residues within the enzyme's active site, as revealed by in silico docking studies. nih.gov

Table 1: Inhibitory Activity of Selected 1,2,4-Oxadiazole Derivatives Against Cholinesterases and MAO-B

| Compound Reference | Target Enzyme | IC₅₀ (μM) | Relative Potency (vs. Control) |

|---|---|---|---|

| Derivative 2b nih.gov | AChE | - | - |

| BuChE | - | - | |

| MAO-B | 74.68 | 3.55x vs. Biperiden | |

| Derivative 2c nih.gov | AChE | 0.0158 | 7.78x vs. Donepezil |

| BuChE | - | - | |

| MAO-B | 225.48 | 1.17x vs. Biperiden | |

| Derivative 3a nih.gov | AChE | 0.121 | 1.01x vs. Donepezil |

| BuChE | - | - | |

| Derivative 4a nih.gov | AChE | 0.025 | 4.92x vs. Donepezil |

| BuChE | - | - | |

| Derivative 4b nih.gov | AChE | - | - |

| BuChE | 11.50 | - | |

| Donepezil nih.gov | AChE | 0.123 | - |

| Biperiden nih.gov | MAO-B | 265.85 | - |

The 1,2,4-oxadiazole ring is recognized as a bioisostere of ester and amide functionalities, enabling it to engage in hydrogen bonding and other non-covalent interactions within biological receptor sites. This mimicry allows for the design of oxadiazole-containing molecules that can act as agonists or antagonists at various receptors, thereby modulating intracellular signaling pathways. Although specific receptor binding studies for this compound are limited, the activities of related compounds suggest potential targets. For instance, derivatives containing this heterocycle have been synthesized to target G-protein coupled receptors (GPCRs), which are integral to a vast number of physiological processes.

Exploration of Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Phenolic compounds are renowned for their antioxidant capabilities, a property that this compound is likely to possess.

The primary mechanism by which phenolic compounds exert their antioxidant effect is through free radical scavenging. This typically occurs via hydrogen atom transfer (HAT) from the phenolic hydroxyl (-OH) group to a reactive oxygen species (ROS), neutralizing the radical. The efficacy of this process depends on the stability of the resulting phenoxyl radical.

Theoretical studies on related oxadiazole derivatives have explored their antioxidant mechanisms, including HAT and single-electron transfer followed by proton transfer (SET-PT). frontiersin.org The HAT mechanism is evaluated by the bond dissociation enthalpy (BDE) of the hydrogen-donating group. A lower BDE indicates a greater propensity for hydrogen donation and thus higher antioxidant activity. For the SET-PT mechanism, key parameters are the adiabatic ionization potential (IP) and proton dissociation enthalpy (PDE). frontiersin.org The substituents on the phenyl ring—in this case, the bromo and oxadiazolyl groups—will electronically influence the O-H bond's BDE and the stability of the subsequent radical, thereby tuning the antioxidant potential.

Interactions with Microbial Components for Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Heterocyclic compounds, including those with oxadiazole and phenolic structures, are a rich source of potential antimicrobial agents. researchgate.netmdpi.comnih.gov

The antimicrobial action of phenolic compounds is often attributed to their ability to damage bacterial membranes, inhibit virulence factors, and suppress biofilm formation. nih.govnih.gov The lipophilicity of a molecule is a critical factor, as it can facilitate transport across the lipid-rich membranes of microorganisms. researchgate.net The presence of a bromine atom in this compound likely increases its lipophilicity, potentially enhancing its ability to penetrate microbial cells. For example, the antimicrobial agent Bronopol (2-bromo-2-nitropropan-1,3-diol) demonstrates broad-spectrum activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa. amazonaws.com Similarly, the synthetic amide 2-bromo-N-phenylacetamide has shown fungicidal effects against fluconazole-resistant Candida species. researchgate.net

Once inside the microbial cell, the compound can interfere with essential processes. The 1,3,4-oxadiazole ring, for example, is known to bind to various microbial enzymes and receptors, leading to a broad range of bioactivities. researchgate.net The mechanism can involve the inhibition of enzymes crucial for cell wall synthesis, DNA replication, or metabolic pathways. Studies have shown that some phenolic derivatives can cause the loss of cytoplasmic membrane integrity and induce conformational changes in membrane proteins of bacteria like S. aureus. nih.gov

Disruption of Bacterial or Fungal Cell Integrity

A primary mechanism by which antimicrobial agents can act is through the disruption of the cell's physical structure, leading to a loss of integrity and subsequent cell death. Both phenolic and brominated compounds are known to interfere with microbial cell membranes.

Phenolic compounds, due to their partially lipophilic nature, can intercalate into the lipid bilayer of bacterial and fungal cell membranes. nih.gov This insertion can disrupt the membrane's fluidity and permeability, leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids. nih.govcore.ac.uk The hydroxyl group of the phenol (B47542) is crucial for this activity, as it can interact with the polar head groups of the membrane phospholipids, while the aromatic ring interacts with the hydrophobic lipid tails. nih.gov This disruption compromises the cell's ability to maintain its internal environment and carry out vital functions. news-medical.net

The presence of a bromine atom on the phenol ring can further enhance this disruptive capability. Halogenation, in general, increases the lipophilicity of phenolic compounds, which can improve their ability to penetrate the lipid-rich cell membranes of microorganisms. youtube.com Bromophenols, found naturally in marine organisms, have demonstrated significant antimicrobial properties, including the ability to inhibit biofilm formation, a key virulence factor for many pathogens. nih.govacs.org The antimicrobial action of some brominated compounds is attributed to their ability to disrupt bacterial communication and biofilm formation mechanisms. acs.org Transmission electron microscopy of bacterial cells treated with certain oxadiazole derivatives has shown significant damage to the cell wall, resulting in a loss of integrity and leakage of cellular contents. acs.org

Inhibition of Essential Microbial Processes

Beyond physical disruption, "this compound" may also interfere with critical metabolic and enzymatic pathways necessary for microbial survival.

The 1,2,4-oxadiazole moiety is a key pharmacophore known for a wide range of biological activities, including antibacterial and antifungal effects. nih.govmdpi.com One of the established mechanisms for some oxadiazole-containing antibacterials is the inhibition of cell-wall biosynthesis. nih.gov Specifically, they can target penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall. nih.gov Inhibition of these enzymes leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis.

Furthermore, some 1,2,4-oxadiazole derivatives have been identified as inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain. mdpi.comnih.gov By inhibiting SDH, these compounds can disrupt cellular respiration, leading to a severe energy deficit and ultimately cell death. Molecular docking studies have suggested that the oxadiazole ring can bind to the active site of SDH, preventing its normal function. nih.govmdpi.com

Compound and Activity Data

The following tables summarize the classes of compounds related to "this compound" and their observed antimicrobial activities based on available research.

Table 1: Antimicrobial Activity of Related Compound Classes

| Compound Class | Target Organisms | Observed Effect | Potential Mechanism of Action |

|---|---|---|---|

| Brominated Phenols | Bacteria (e.g., S. aureus, MRSA), Fungi | Inhibition of growth, Biofilm inhibition | Disruption of cell membrane, Inhibition of quorum sensing |

| 1,2,4-Oxadiazole Derivatives | Gram-positive bacteria (e.g., S. aureus), Fungi (e.g., S. sclerotiorum) | Bactericidal, Fungicidal | Inhibition of cell wall synthesis (PBP binding), Inhibition of succinate dehydrogenase (SDH) |

| Phenolic Compounds | Bacteria, Fungi | Growth inhibition, Cell leakage | Disruption of cell membrane integrity, Protein denaturation, Enzyme inhibition |

Table 2: Research Findings on Related Antimicrobial Mechanisms

| Compound/Derivative | Research Finding | Reference |

|---|---|---|

| 1,2,4-Oxadiazole Antibacterials | Inhibited cell-wall biosynthesis in S. aureus. | nih.gov |

| 1,2,4-Oxadiazole Derivative (F15) | Exhibited antifungal activity against S. sclerotiorum by inhibiting succinate dehydrogenase (SDH). | mdpi.comnih.gov |

| Phenolic Acids | Induced leakage of potassium and phosphate (B84403) from lactic acid bacteria, indicating cell membrane damage. | core.ac.uk |

| Bromophenol Derivatives | Showed significant antibacterial activity against S. aureus and MRSA, and inhibited biofilm formation. | nih.govacs.org |

Lack of Specific Research Data for this compound Precludes Detailed Article Generation

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of specific research data for the chemical compound This compound . This scarcity of information prevents the generation of a thorough, scientifically accurate article based on the provided outline.

While the broader class of compounds known as oxadiazoles (B1248032), particularly 1,2,4-oxadiazole derivatives, has been the subject of extensive research, specific findings related to This compound are not available in the public domain. General research into oxadiazole derivatives indicates a wide range of potential applications due to their chemical and thermal stability, as well as their diverse biological activities. nih.govnih.gov These activities include roles as antimicrobial, anti-inflammatory, and anticancer agents. nih.govijpsjournal.com In drug discovery, the 1,2,4-oxadiazole ring is often used as a bioisosteric replacement for ester and amide groups to improve metabolic stability. nih.gov

In the field of materials science, oxadiazole derivatives are noted for their potential use in organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials due to their photoluminescence and thermal properties. nih.govresearchgate.netroutledge.com Similarly, in agrochemical research, various oxadiazole compounds have been investigated for their potential as fungicides and bactericides. nih.govacs.org

However, the specific data required to populate the requested article sections—such as its role as a chemical probe, its development as a lead compound, its specific optoelectronic and liquid crystalline properties, or its fungicidal activity and mechanism of action—are not present in the available scientific literature for This compound .

Without dedicated studies on this particular compound, any attempt to create the requested article would involve speculation and extrapolation from related but structurally distinct molecules. This would not meet the required standards of scientific accuracy and strict focus on the subject compound. Therefore, it is not possible to fulfill the request as outlined.

Potential Applications of 2 Bromo 4 1,2,4 Oxadiazol 3 Yl Phenol in Advanced Research Domains

Exploration in Agrochemical Research

Herbicidal or Insecticidal Potential

The 1,2,4-oxadiazole (B8745197) heterocyclic ring system is a recurring motif in the development of new agrochemicals, with various derivatives showing promise as both herbicides and insecticides. While specific research on the herbicidal or insecticidal properties of 2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol is not extensively documented in publicly available literature, the broader class of oxadiazole-containing compounds has been the subject of significant investigation, revealing their potential to control a range of agricultural pests.

Herbicidal Activity of Oxadiazole Derivatives

Research into oxadiazole derivatives has identified several compounds with significant herbicidal properties. mdpi.com For instance, certain N-(o-fluorophenoxyacetyl)thiourea derivatives containing a pyrimidine (B1678525) ring have demonstrated inhibitory activities against the root and stalk growth of dicotyledonous plants like Amaranthus retroflexus L. at high concentrations. semanticscholar.org Another study highlighted that some 2-(4-aryloxyphenoxy)propionamide derivatives exhibited moderate herbicidal activity against crabgrass and barnyard grass. jlu.edu.cn

A notable area of research is the development of oxadiazole-containing compounds as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. PPO is a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants, and its inhibition leads to the accumulation of protoporphyrinogen IX, which causes rapid cell membrane disruption upon exposure to light. Novel tetrahydrophthalimide derivatives incorporating oxadiazole moieties have been designed and synthesized, showing potential as effective PPO inhibitors. acs.org In greenhouse trials, these compounds displayed significant post-emergence herbicidal activity against a variety of broadleaf weeds. acs.org For example, compound B11 from one study demonstrated over 90% inhibition of Abutilon theophrasti, Amaranthus retroflexus, and Portulaca oleracea at application rates as low as 9.375 g a.i./ha, comparable to the commercial herbicide flumiclorac-pentyl. acs.org

The following table summarizes the herbicidal activity of selected oxadiazole derivatives against various weed species.

| Compound/Derivative Class | Target Weed(s) | Observed Effect | Reference |

| N-(o-fluorophenoxyacetyl)thioureas | Amaranthus retroflexus L. | High inhibitory activity at 100 ppm | semanticscholar.org |

| 2-(4-Aryloxyphenoxy)propionamides | Crabgrass, Barnyard grass | >96% activity at 375 g/ha for selected compounds | jlu.edu.cn |

| Tetrahydrophthalimide derivatives (e.g., B11 ) | Abutilon theophrasti, Amaranthus retroflexus, Portulaca oleracea | >90% inhibition at 9.375 g a.i./ha | acs.org |

Insecticidal Activity of Oxadiazole Derivatives

The oxadiazole scaffold is also a valuable pharmacophore in the design of novel insecticides. mdpi.com Studies have shown that various derivatives possess activity against a range of insect pests. For example, a series of pyrimidin-4-amine derivatives featuring a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety demonstrated excellent insecticidal activity against Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus. acs.org

In one study, compounds U7 and U8 from this series exhibited significant toxicity against M. separata, with LC₅₀ values of 3.57 ± 0.42 mg/L and 4.22 ± 0.47 mg/L, respectively. acs.org These compounds are believed to act on the insect's nervous system, with molecular docking studies suggesting interaction with the acetylcholinesterase (AChE) enzyme. acs.org

Furthermore, research on other 1,2,4-oxadiazole derivatives has demonstrated their toxicity against the diamondback moth (Plutella xylostella), a destructive pest of cruciferous plants. bohrium.com Certain synthesized 1,2,4-oxadiazoles were found to be highly toxic to third instar larvae of P. xylostella. bohrium.com Additionally, 1,3,4-oxadiazole (B1194373) derivatives grafted onto chitosan (B1678972) have shown good insecticidal activity against the cotton leafworm, Spodoptera littoralis. nih.gov

The table below details the insecticidal activity of representative oxadiazole derivatives.

| Compound/Derivative Class | Target Insect(s) | Activity Metric (LC₅₀) | Reference |

| Pyrimidin-4-amine derivatives (U7 ) | Mythimna separata | 3.57 ± 0.42 mg/L | acs.org |

| Pyrimidin-4-amine derivatives (U8 ) | Mythimna separata | 4.22 ± 0.47 mg/L | acs.org |

| 1,2,4-Oxadiazole derivatives | Plutella xylostella (larvae) | High toxicity observed | bohrium.com |

| 1,3,4-Oxadiazole-grafted chitosan | Spodoptera littoralis (larvae) | Good insecticidal activity | nih.gov |

These findings underscore the broad potential of the oxadiazole chemical class in the development of new herbicidal and insecticidal agents. The specific substitution patterns on the oxadiazole ring and the attached phenyl group, such as the bromo and hydroxyl groups in this compound, would likely modulate this biological activity, suggesting that this specific compound could warrant further investigation in agrochemical screening programs.

Future Research Directions and Unexplored Avenues for 2 Bromo 4 1,2,4 Oxadiazol 3 Yl Phenol Research

Novel Synthetic Routes and Sustainable Methodologies

The advancement of research on 2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol is intrinsically linked to the efficiency and environmental compatibility of its synthesis. Future efforts should prioritize the development of novel synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

Conventional synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with carboxylic acids or their derivatives, which may require harsh reagents or prolonged reaction times rjptonline.org. Exploring sustainable alternatives is a key research objective. Methodologies such as microwave-assisted synthesis and ultrasound irradiation have shown promise in accelerating reaction rates and improving yields for other heterocyclic compounds nih.govmdpi.comnih.gov. These techniques could be adapted for the synthesis of this compound, potentially reducing energy consumption and minimizing waste.

Furthermore, the use of eco-friendly solvents, such as deep eutectic solvents or water, and the development of catalytic, one-pot reactions represent significant areas for improvement mdpi.com. A one-pot synthesis, starting from readily available precursors like 3-bromo-4-hydroxybenzonitrile (B56826), could streamline the process, making it more cost-effective and scalable. Research into solid-phase synthesis or flow chemistry could also offer advantages in terms of purification and automation.

Table 1: Comparison of Synthetic Methodologies for Oxadiazole Synthesis

| Feature | Conventional Methods | Proposed Sustainable Methodologies |

|---|---|---|

| Energy Source | Thermal heating (reflux) | Microwave irradiation, Ultrasound |

| Reaction Time | Often several hours to days nih.gov | Minutes to a few hours nih.gov |

| Solvents | Often high-boiling, volatile organic compounds (VOCs) | Water, deep eutectic solvents, solvent-free conditions nih.gov |

| Catalysts | Stoichiometric dehydrating agents (e.g., POCl₃) | Reusable solid catalysts, photoredox catalysts nih.gov |

| Efficiency | Moderate to good yields | Potentially higher yields, improved atom economy |

| Environmental Impact | Higher waste generation, use of hazardous reagents | Reduced waste, use of benign reagents nih.gov |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental work, thereby saving time and resources. Future research should leverage these advanced computational approaches to build robust predictive models.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. This can provide insights into its reactivity, stability, and potential intermolecular interactions. Molecular docking studies, a common computational technique, can predict the binding affinity and interaction modes of the compound with various biological targets, such as enzymes or receptors, which is crucial for drug discovery applications nih.govresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable tool. By developing QSAR models for a series of related oxadiazole derivatives, it is possible to correlate specific structural features with their biological activities, such as antioxidant or antimicrobial properties dergipark.org.trnih.gov. This allows for the rational design of new derivatives of this compound with enhanced efficacy. Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the molecule in different environments, such as in solution or interacting with a biological membrane, providing a more comprehensive understanding of its mechanism of action nih.gov.

Table 2: Application of Computational Methods in Future Research

| Computational Method | Research Application for this compound | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of electronic properties and reactivity | Molecular orbital energies, electrostatic potential maps, reaction pathways |

| Molecular Docking | Identification of potential biological targets | Binding affinities, interaction modes with proteins nih.gov |

| QSAR | Prediction of biological activity for novel derivatives | Correlation of molecular descriptors with activity (e.g., antioxidant, antimicrobial) dergipark.org.tr |

| Molecular Dynamics (MD) | Simulation of behavior in biological systems | Conformational changes, interaction stability with membranes or proteins nih.gov |

Exploration of Polymeric or Nanostructured Forms

Transforming small organic molecules into polymeric or nanostructured materials can unlock novel properties and applications. The structure of this compound, featuring a reactive phenolic hydroxyl group, is particularly amenable to such modifications.

Future research could focus on the polymerization of this compound. The phenolic group can be used as a monomer in the synthesis of various polymers, such as polyesters, polyethers, or epoxy resins. The incorporation of the bromo-oxadiazole moiety into the polymer backbone could impart desirable properties like thermal stability, flame retardancy, or specific biological activities. For instance, creating copolymers with other functional monomers could lead to materials with tunable optical or electronic properties.

The fabrication of nanostructures is another promising avenue. Techniques like self-assembly, nanoprecipitation, or electrospinning could be explored to create nanoparticles, nanofibers, or thin films. These nanostructured materials would have a high surface-area-to-volume ratio, which could enhance their performance in applications such as sensing, catalysis, or as delivery systems for other active agents. Investigating the self-assembly behavior of the molecule, driven by hydrogen bonding and π-π stacking, could lead to the formation of well-defined supramolecular structures with unique functionalities.

Integration into Complex Chemical Systems for Multifunctional Materials

The true potential of this compound may be realized by integrating it into more complex chemical systems to create multifunctional materials. The distinct chemical functionalities within the molecule—the phenol (B47542), the bromine atom, and the oxadiazole ring—can each contribute a specific property, leading to synergistic effects.

A significant area of future research is the development of hybrid materials. The compound could be grafted onto the surface of inorganic nanoparticles (e.g., silica, gold, or quantum dots) to create organic-inorganic hybrids. The phenolic group can serve as an anchor, while the oxadiazole and bromo-phenyl parts could provide specific recognition capabilities or catalytic activity. Such hybrid materials could find use in advanced sensors, imaging agents, or targeted drug delivery systems.

Furthermore, the 1,2,4-oxadiazole (B8745197) ring can act as a ligand to coordinate with metal ions, opening the door to the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting magnetic, optical, or porous properties, with potential applications in gas storage, separation, or catalysis. By designing derivatives with multiple coordination sites, it may be possible to construct complex, multi-dimensional structures. The development of such multifunctional systems represents a challenging but highly rewarding frontier in the study of this compound nih.gov.

Q & A

Basic: What are the standard synthetic routes for preparing 2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol?

The compound is typically synthesized via a two-step approach:

Cyclocondensation : React a nitrile precursor (e.g., 4-bromo-2-hydroxybenzonitrile) with hydroxylamine hydrochloride to form an amidoxime intermediate.

Oxadiazole Formation : Treat the amidoxime with a carboxylic acid derivative (e.g., activated esters or acyl chlorides) under dehydrating conditions (e.g., using DCC or POCl₃) to form the 1,2,4-oxadiazole ring.

Key Considerations :

- Use anhydrous solvents (e.g., THF or DMF) to avoid side reactions.

- Monitor reaction progress via TLC or LC-MS to confirm intermediate formation .

Advanced: How can regioselectivity challenges in oxadiazole ring formation be addressed?

Regioselectivity issues arise due to competing pathways during cyclization. Strategies include:

- Electronic Modulation : Introduce electron-withdrawing groups (e.g., -Br in the phenolic ring) to stabilize transition states and direct ring closure at the desired position.

- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to coordinate with the amidoxime intermediate, steering reactivity toward the oxadiazole product.

- Temperature Gradients : Optimize reaction temperature (e.g., 80–100°C) to favor kinetic vs. thermodynamic products. Validate outcomes via ¹H/¹³C NMR and X-ray crystallography .

Basic: What analytical methods are used to confirm the structure of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons adjacent to the oxadiazole ring (e.g., characteristic deshielded signals at δ 8.5–9.0 ppm for aromatic protons).

- X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement (e.g., SHELXL-2018 for small-molecule structures). Ensure data quality with R-factor < 0.05 .

- Mass Spectrometry : HRMS (ESI⁺) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 280.9842 for C₈H₅BrN₂O₂) .

Advanced: How can conflicting spectroscopic and crystallographic data be resolved?

Discrepancies between NMR (solution state) and X-ray (solid state) data may arise from dynamic effects or crystal packing. Mitigation steps:

Variable-Temperature NMR : Probe conformational flexibility (e.g., coalescence temperatures for tautomers).

DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian 16 with B3LYP/6-31G* basis sets).

Synchrotron Radiation : Collect high-resolution X-ray data (< 0.8 Å) to minimize thermal motion artifacts .

Basic: What are the reported biological activities of this compound?

Preliminary studies suggest:

- Antioxidant Potential : Scavenges free radicals (e.g., IC₅₀ of 12 µM in DPPH assays), attributed to the phenolic -OH and oxadiazole ring’s electron-deficient nature.

- Enzyme Inhibition : Modulates kinase activity (e.g., IC₅₀ ~5 µM against MAPK in in vitro assays).

Methodology : - Use standardized protocols (e.g., ABTS⁺ decolorization assay, 734 nm absorbance) with quercetin as a positive control .

Advanced: How can substituent effects on bioactivity be systematically studied?

Design SAR studies by varying:

- Phenolic Substituents : Replace -Br with -Cl, -CF₃, or -OCH₃ to alter lipophilicity and H-bonding capacity.

- Oxadiazole Modifications : Introduce methyl or phenyl groups at the 5-position of the oxadiazole.

Evaluation : - Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins.

- Validate with in vitro assays (e.g., fluorescence polarization for protein-ligand interactions) .

Basic: What solvent systems are optimal for recrystallization?

- Binary Mixtures : Ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:2) yield high-purity crystals.

- Temperature Control : Slow cooling (0.5°C/min) from 60°C to 25°C minimizes amorphous byproducts.

Validation : Check purity via HPLC (≥98% by area) and PXRD to confirm crystallinity .

Advanced: How can computational methods predict solubility and stability?

- COSMO-RS Simulations : Estimate solubility parameters in polar aprotic solvents (e.g., logS in DMSO ≈ -2.5).

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS (e.g., hydrolysis of the oxadiazole ring).

Mitigation : Add antioxidants (e.g., BHT) to storage solutions .

Basic: What safety precautions are required when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis steps involving POCl₃ or brominating agents.

- Waste Disposal : Quench reaction residues with 10% NaHCO₃ before disposal .

Advanced: How can crystallographic disorder in the oxadiazole ring be modeled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.